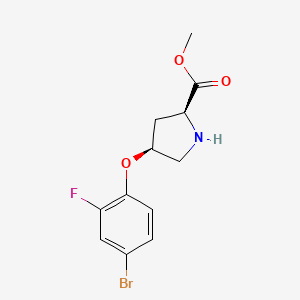
Methyl (2S,4S)-4-(4-bromo-2-fluorophenoxy)-2-pyrrolidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S,4S)-4-(4-bromo-2-fluorophenoxy)-2-pyrrolidinecarboxylate, or MBFPC for short, is an organic compound with a wide range of applications. It is a derivative of pyrrolidinecarboxylic acid, which is a cyclic organic compound with a five-membered ring. MBFPC is a versatile compound used in both organic and inorganic synthesis and is known for its ability to bind to different molecules. It has been used in a variety of fields including medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Fluorescent Chemo-sensing
Research has shown the development of salicylaldehyde-based hydrazones, which exhibit fluorescence "turn on" response towards Al3+ ions. These compounds, including variants with fluoro-substitution, have been structurally characterized and demonstrate enhanced emission and high selectivity towards Al3+ over other common metal ions. Such compounds have potential applications in monitoring metal ions in various environments, including living cells, which is crucial in bioimaging and environmental monitoring (Rahman et al., 2017).
Fluoroionophores Development
A series of fluoroionophores based on diamine-salicylaldehyde (DS) derivatives have been developed, demonstrating diverse spectral behaviors when interacting with metal cations. These compounds show promise in chelating specific metal ions, such as Zn+2, in various solutions, making them valuable in the development of new sensors and diagnostic tools (Hong et al., 2012).
Hydrogen-bond Basicity Studies
Investigations into the hydrogen-bond basicity of secondary amines using 4-fluorophenol as a reference have provided a spectroscopic scale of hydrogen-bond basicity. Such research aids in understanding the intermolecular interactions in various chemical systems and can impact the design of new materials and pharmaceuticals (Graton et al., 2001).
Synthesis of Complex Organic Compounds
Research into the synthesis of complex organic compounds, such as substituted pyridine methyl esters and their optical isomers, has shown significant insecticidal activity. These compounds are valuable in developing new agrochemicals and studying their interaction with biological systems (Nepomuceno et al., 2007).
Eigenschaften
IUPAC Name |
methyl (2S,4S)-4-(4-bromo-2-fluorophenoxy)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO3/c1-17-12(16)10-5-8(6-15-10)18-11-3-2-7(13)4-9(11)14/h2-4,8,10,15H,5-6H2,1H3/t8-,10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHONPVNQXFQLC-WPRPVWTQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C=C2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-(4-bromo-2-fluorophenoxy)-2-pyrrolidinecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Bromo-2-methylphenoxy)methyl]piperidine](/img/structure/B1326345.png)











